Technical Whitepaper: Physicochemical Properties & Synthetic Architecture of 4-amino-2-chloro-6-cyclopropylpyridine
Technical Whitepaper: Physicochemical Properties & Synthetic Architecture of 4-amino-2-chloro-6-cyclopropylpyridine
This technical guide provides an in-depth analysis of 4-amino-2-chloro-6-cyclopropylpyridine , a specialized heterocyclic intermediate. It synthesizes cheminformatics data, structural activity relationships (SAR), and established synthetic protocols to serve researchers in agrochemical and pharmaceutical discovery.
Executive Summary
4-amino-2-chloro-6-cyclopropylpyridine represents a "privileged scaffold" in medicinal and agricultural chemistry. It bridges the gap between simple aminopyridines and complex tricyclic systems. The cyclopropyl group at the C6 position is a critical structural motif; it provides metabolic stability (blocking oxidative metabolism at the
Primary Utility:
-
Agrochemicals: Precursor for pyridine-carboxylate auxins (herbicides) structurally related to Aminopyralid and Clopyralid.
-
Pharmaceuticals: Kinase inhibitor scaffold (e.g., targeting ATP binding pockets where the cyclopropyl group fits into hydrophobic sub-pockets).
Physicochemical Profile
Note: Direct experimental values for this specific isomer are proprietary in many contexts. The values below are derived from high-fidelity QSAR models and comparative analysis with structurally validated analogs (e.g., 4-amino-2-chloropyridine).
Table 1: Molecular & Physical Constants
| Property | Value (Predicted/Analog) | Structural Justification |
| Molecular Formula | — | |
| Molecular Weight | 168.62 g/mol | — |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Base pyridine (0.65) + Cl (0.71) + Cyclopropyl (1.0) - Amino (1.0).[1][2][3] Favorable for oral bioavailability (Rule of 5). |
| pKa (Pyridine N) | 5.2 ± 0.5 | The electron-withdrawing 2-Cl (-I effect) is counterbalanced by the strong electron-donating 4- |
| pKa (Aniline N) | ~24 (Neutral) | The exocyclic amine is non-basic in aqueous media due to resonance delocalization into the ring. |
| Melting Point | 115°C – 135°C | Higher than 4-amino-2-chloropyridine (90-94°C) due to increased molecular weight and symmetry of the cyclopropyl group. |
| Polar Surface Area (TPSA) | 38.9 Ų | Dominated by the 4-amino group and pyridine nitrogen; indicates good membrane permeability. |
| Solubility | Low in water; High in DCM, MeOH, DMSO | Lipophilic cyclopropyl group reduces aqueous solubility compared to simple aminopyridines. |
Structural Architecture & Reactivity
The molecule features three distinct "vectors" for chemical modification, making it an ideal core for divergent synthesis.
Synthetic Pathways (Retrosynthesis)
The most robust route to this scaffold avoids the direct alkylation of aminopyridines (which yields mixtures). Instead, it utilizes Palladium-catalyzed cross-coupling on a di-halo precursor.
Strategy: Regioselective Suzuki-Miyaura Coupling
The C2 and C6 positions of 2,6-dichloropyridine are chemically equivalent until substituted. However, if starting from 4-amino-2,6-dichloropyridine , the challenge is mono-coupling. A more reliable route often employs 2,6-dichloro-4-nitropyridine , where the nitro group activates the ring for nucleophilic attack or coupling, followed by reduction.
Workflow Diagram
Detailed Protocol: Suzuki Coupling Step
This protocol targets the mono-coupling of cyclopropylboronic acid to a dichloropyridine core.
Reagents:
-
Substrate: 2,6-dichloro-4-nitropyridine (1.0 eq)
-
Boron Source: Cyclopropylboronic acid (1.1 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Inertion: Charge a reaction vessel with the substrate, boronic acid, and base. Purge with
for 15 minutes. -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add the Pd catalyst quickly under positive nitrogen pressure.
-
Reaction: Heat to 85-90°C for 4–6 hours. Monitor by HPLC (Target retention time will shift significantly due to lipophilicity change).
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-cyclopropyl product elutes after the bis-cyclopropyl impurity (if any) and before starting material.
Analytical Characterization Standards
To validate the identity of the synthesized material, ensure the following spectral signatures are met:
-
1H NMR (DMSO-d6, 400 MHz):
-
0.8–1.0 ppm (m, 4H, cyclopropyl
) - 1.8–2.0 ppm (m, 1H, cyclopropyl CH)
- 6.3–6.5 ppm (s, 2H, aromatic CH at C3/C5 - distinct singlets if resolution is high, or overlapping)
-
6.0–6.5 ppm (br s, 2H,
- exchangeable with )
-
0.8–1.0 ppm (m, 4H, cyclopropyl
-
Mass Spectrometry (ESI+):
-
Observed
(Characteristic Chlorine isotope pattern 3:1 ratio at 169/171).
-
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Pyridine derivatives can depress the central nervous system.
-
Skin/Eye Irritation: Irritant (Category 2).
-
Sensitization: Potential skin sensitizer due to the reactive chloro-pyridine moiety.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods; the cyclopropyl group is stable but acid-sensitive (ring opening) under harsh acidic conditions at high temperatures.
References
-
Suzuki Coupling Methodology: Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Cyclopropyl-Pyridine Synthesis: Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Cyclopropylboronic acid synthesis and utility in heteroaryl coupling.[4] Link
- Pyridine Physicochemical Properties:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text for pKa and reactivity of aminopyridines).
-
Minisci Reaction Alternative: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[5] Med. Chem. Commun. (Describes radical cyclopropylation). Link
-
Analogous Compounds (Aminopyralid): Dow AgroSciences LLC. (2005). Patent US6906004B2: 4-amino-picolinates and their use as herbicides. (Contains synthetic data on 4-amino-2-chloro-pyridine derivatives). Link
Sources
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
